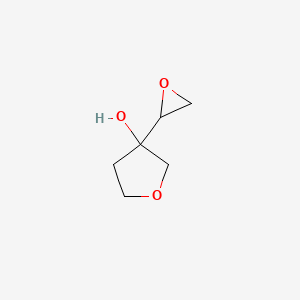
(3-Amino-5-((2,3-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-5-((2,3-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone is a complex organic compound featuring a thiophene ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-((2,3-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene core: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Substitution reactions: The thiophene core is then subjected to various substitution reactions to introduce the amino and tosyl groups. This often involves the use of reagents such as tosyl chloride and amines under basic conditions.
Coupling reactions: The final step involves coupling the substituted thiophene with a phenylmethanone derivative, typically using palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Catalyst recycling: To reduce costs and environmental impact.
Purification processes: Such as crystallization or chromatography to achieve high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiophene core.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation: Formation of nitro derivatives or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Biology and Medicine: : It has shown promise in preliminary studies for its antimicrobial and anticancer properties. The presence of the tosyl group enhances its ability to interact with biological targets.
Industry: : In materials science, it is explored for use in organic semiconductors and light-emitting diodes due to its electronic properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The amino and tosyl groups facilitate binding to proteins and enzymes, potentially inhibiting their function. The thiophene core can participate in π-π stacking interactions, which are crucial in electronic applications.
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in cell proliferation.
DNA: Intercalation into DNA strands, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
(3-Amino-5-((2,3-dimethylphenyl)amino)-4-methylthiophen-2-yl)(phenyl)methanone: Similar structure but with a methyl group instead of a tosyl group.
(3-Amino-5-((2,3-dimethylphenyl)amino)-4-nitrothiophen-2-yl)(phenyl)methanone: Contains a nitro group, which alters its electronic properties and biological activity.
Uniqueness: The presence of the tosyl group in (3-Amino-5-((2,3-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone provides unique reactivity and interaction capabilities, making it more versatile for various applications compared to its analogs.
Propriétés
IUPAC Name |
[3-amino-5-(2,3-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S2/c1-16-12-14-20(15-13-16)33(30,31)25-22(27)24(23(29)19-9-5-4-6-10-19)32-26(25)28-21-11-7-8-17(2)18(21)3/h4-15,28H,27H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPCLPPSBRMOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2812875.png)
![N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine](/img/structure/B2812879.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2812880.png)

![[(E)-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]amino]thiourea](/img/structure/B2812883.png)
![5-[(Propan-2-yloxy)methyl]pyridin-2-amine](/img/structure/B2812884.png)


![N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2812888.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide](/img/structure/B2812891.png)




